Braylin
Overview
Description
Braylin is a natural product found in Murraya exotica, Boronia pinnata, and other organisms with data available.
Mechanism of Action
Target of Action
Braylin, also known as 6-methoxyseselin, is a coumarin compound identified in the Zanthoxylum tingoassuiba species . It primarily targets phosphodiesterase-4 (PDE4) and acts as a glucocorticoid receptor ligand .
Mode of Action
This compound interacts with its targets in a unique way. It inhibits PDE4, an enzyme that plays a crucial role in the breakdown of cyclic adenosine monophosphate (cAMP), thereby increasing the levels of cAMP . Additionally, this compound acts as a ligand for the glucocorticoid receptor, which is involved in the regulation of various physiological processes, including immune response and inflammation .
Biochemical Pathways
This compound’s action on PDE4 leads to an increase in cAMP levels, which in turn activates the cAMP-dependent protein kinase (PKA) pathway . This pathway plays a key role in various cellular processes, including the regulation of metabolism, gene transcription, and cell cycle progression.
In the mesenteric vessel, this compound’s action may be correlated with the alteration of the cAMP/PKA pathway . In the iliac artery, this compound’s action may be correlated with an increase in cyclic guanosine monophosphate (cGMP), followed by the activation of BKCa, Kir, and Kv channels .
Result of Action
This compound exhibits potent vasorelaxation properties, which involve distinct mechanisms in different arteries . It also has anti-inflammatory, antinociceptive, and immunomodulatory effects . This compound reduces the production of nitrite, IL-1β, TNF-α, and IL-6 by activated macrophages . Furthermore, it inhibits the production of pro-inflammatory cytokines while increasing the anti-inflammatory cytokine TGF-β .
Biochemical Analysis
Biochemical Properties
Braylin interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been described as a phosphodiesterase-4 (PDE4) inhibitor . The inhibition of PDE4 by this compound leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates the cAMP-dependent protein kinase (PKA) pathway .
Cellular Effects
This compound has a profound impact on cell function. It influences cell signaling pathways, gene expression, and cellular metabolism . In activated macrophages, this compound exhibits concentration-dependent suppressive activity, reducing the production of nitrite, IL-1β, TNF-α, and IL-6 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a glucocorticoid receptor ligand, and its inhibitory effect on macrophages is prevented by RU486, a glucocorticoid receptor antagonist . Furthermore, this compound reduces the NF-κB-dependent transcriptional activity, which may contribute to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. While specific details on its stability and degradation are not mentioned in the available literature, its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Specific details on threshold effects or toxic effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with adenylate cyclase, altering the cAMP/PKA pathway . It may also increase cyclic guanosine monophosphate (cGMP), leading to the activation of BK Ca, K ir, and K v channels .
Properties
IUPAC Name |
6-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-10-13-9(4-5-12(16)18-13)8-11(17-3)14(10)19-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFNVZWWIXXTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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